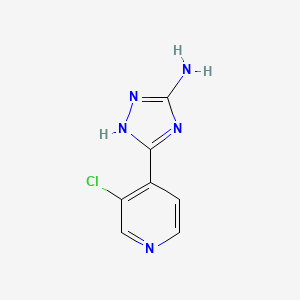
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a chloropyridyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-chloro-4-pyridinecarboxylic acid hydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the chloropyridyl group, potentially converting it to a pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted triazoles and pyridines.
科学研究应用
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its potential biological activity.
Industry: Use in the development of agrochemicals or other industrial products.
作用机制
The mechanism of action of 5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the chloropyridyl group, potentially leading to different biological activities.
3-(3-Chloro-4-pyridyl)-1H-1,2,4-triazole: Lacks the amino group, which could affect its reactivity and interactions.
5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole: Similar structure but without the chloro substituent, which could influence its chemical properties.
Uniqueness
The presence of both the amino and chloropyridyl groups in 5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole may confer unique reactivity and biological activity compared to its analogs, making it a compound of interest for further study.
属性
分子式 |
C7H6ClN5 |
|---|---|
分子量 |
195.61 g/mol |
IUPAC 名称 |
5-(3-chloropyridin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChI 键 |
DRDBUJPTJIVUDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C2=NC(=NN2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















